molecular formula C12H16N4O B289630 N'-(1-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetohydrazide

N'-(1-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetohydrazide

カタログ番号 B289630
分子量: 232.28 g/mol
InChIキー: FQSGPNWLWFWHOZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetohydrazide, also known as MDL-105, has been extensively studied for its potential therapeutic applications in various diseases. It is a type of benzodiazepine derivative that has shown promising results in preclinical studies.

作用機序

N'-(1-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetohydrazide acts on the GABA-A receptors in the brain, which are responsible for regulating the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It enhances the binding affinity of GABA to the receptor, leading to an increase in inhibitory neurotransmission.
Biochemical and physiological effects:
N'-(1-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetohydrazide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, and reducing seizures. It also has anxiolytic and sedative effects, which may be useful in the treatment of anxiety disorders and insomnia.

実験室実験の利点と制限

One advantage of using N'-(1-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetohydrazide in lab experiments is its high potency and selectivity for the GABA-A receptors. However, its use is limited by its low solubility in water, which can make it difficult to administer in vivo.

将来の方向性

There are several potential future directions for research on N'-(1-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetohydrazide. One area of interest is its potential use in the treatment of epilepsy, as it has been shown to have anti-convulsant properties. Another area of interest is its potential use in the treatment of anxiety disorders and insomnia, as it has anxiolytic and sedative effects. Additionally, further research is needed to determine its potential use in the treatment of cancer and inflammation.

合成法

N'-(1-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetohydrazide can be synthesized through a multi-step process involving the reaction of 2-aminobenzophenone with various reagents. The final step involves the reaction of 2-amino-5-methylbenzoic acid with acetic anhydride and hydrazine hydrate to obtain N'-(1-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetohydrazide.

科学的研究の応用

N'-(1-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)acetohydrazide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-convulsant properties in preclinical studies.

特性

分子式

C12H16N4O

分子量

232.28 g/mol

IUPAC名

N//'-(1-methyl-2,3-dihydro-1,5-benzodiazepin-4-yl)acetohydrazide

InChI

InChI=1S/C12H16N4O/c1-9(17)14-15-12-7-8-16(2)11-6-4-3-5-10(11)13-12/h3-6H,7-8H2,1-2H3,(H,13,15)(H,14,17)

InChIキー

FQSGPNWLWFWHOZ-UHFFFAOYSA-N

SMILES

CC(=O)NNC1=NC2=CC=CC=C2N(CC1)C

正規SMILES

CC(=O)NNC1=NC2=CC=CC=C2N(CC1)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。